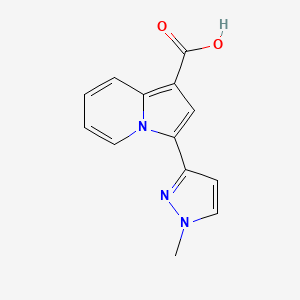
3-(1-Methyl-1H-pyrazol-3-yl)indolizine-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-Methyl-1H-pyrazol-3-yl)indolizine-1-carboxylic acid is a complex organic compound that belongs to the class of heterocyclic compounds. It features an indolizine core, which is a fused bicyclic structure containing nitrogen atoms, and a pyrazole ring, which is a five-membered ring with two nitrogen atoms. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methyl-1H-pyrazol-3-yl)indolizine-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-diketone under acidic conditions.
Formation of the Indolizine Core: The indolizine core can be constructed via a cyclization reaction involving a pyrrole derivative and an aldehyde under basic conditions.
Coupling of Pyrazole and Indolizine: The final step involves coupling the pyrazole ring with the indolizine core through a condensation reaction, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
化学反应分析
Types of Reactions
3-(1-Methyl-1H-pyrazol-3-yl)indolizine-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
科学研究应用
3-(1-Methyl-1H-pyrazol-3-yl)indolizine-1-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 3-(1-Methyl-1H-pyrazol-3-yl)indolizine-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. For example, it may inhibit kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells.
相似化合物的比较
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Pyrazole derivatives: Compounds with a pyrazole ring that exhibit various biological activities.
Uniqueness
3-(1-Methyl-1H-pyrazol-3-yl)indolizine-1-carboxylic acid is unique due to its combined indolizine and pyrazole structures, which confer distinct chemical and biological properties. This dual-ring system allows for diverse interactions with biological targets, making it a versatile compound in medicinal chemistry.
属性
IUPAC Name |
3-(1-methylpyrazol-3-yl)indolizine-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c1-15-7-5-10(14-15)12-8-9(13(17)18)11-4-2-3-6-16(11)12/h2-8H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIHKSNHMEGHDJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2=CC(=C3N2C=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(Cyclopentylmethyl)-7-((cyclopropylmethoxy)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B8110541.png)
![2-(1-Methyl-1H-pyrazol-4-yl)-2,7-diazaspiro[4.4]nonan-3-one](/img/structure/B8110544.png)
![2-Ethyl-4-(methoxymethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine](/img/structure/B8110567.png)
![4-((Cyclopropylmethoxy)methyl)-1-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B8110582.png)
![(2-Methyl-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-7-yl)methanamine](/img/structure/B8110586.png)
![(2-(Cyclopropylmethyl)-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-7-yl)methanamine](/img/structure/B8110594.png)
![(1-((2-Methylthiazol-4-Yl)Methyl)-1,4,5,7-Tetrahydropyrano[3,4-C]Pyrazol-4-Yl)Methanol](/img/structure/B8110598.png)
![2-(1-Oxa-8-azaspiro[4.5]decan-3-yloxy)-N-methylacetamide](/img/structure/B8110602.png)
![Rel-1-((5Ar,9As)-Octahydropyrido[4,3-F][1,4]Oxazepin-4(5H)-Yl)Ethanone](/img/structure/B8110603.png)
![1-(Pyrrolidin-1-yl)-2-(spiro[chroman-2,4'-piperidin]-4-yl)ethanone](/img/structure/B8110609.png)
![7-(Ethoxymethyl)-5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-A][1,4]Diazepine](/img/structure/B8110611.png)
![N-((5,6,7,8-Tetrahydro-4H-[1,2,3]Triazolo[1,5-A][1,4]Diazepin-3-Yl)Methyl)Acetamide](/img/structure/B8110623.png)
![4A-((allyloxy)methyl)octahydro-2H-pyrano[3,2-c]pyridine](/img/structure/B8110628.png)
![2-(cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)-N,N-dimethylacetamide](/img/structure/B8110629.png)
